4-Methoxy-2-nitrobenzonitrile

Description

Significance of Nitriles in Synthetic Organic Chemistry

Nitriles, organic compounds containing a cyano (-C≡N) group, are of immense importance in synthetic organic chemistry. thieme-connect.denih.gov The carbon-nitrogen triple bond provides a reactive site for various chemical transformations. ebsco.com Nitriles are precursors to a range of other functional groups, including carboxylic acids, amides, amines, and aldehydes. numberanalytics.com This versatility makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ebsco.comnumberanalytics.com The cyano group's strong electron-withdrawing nature also influences the reactivity of the rest of the molecule. ontosight.ai

The reactivity of the nitrile group allows for its participation in numerous organic reactions, such as hydrolysis, reduction, and cycloadditions, further expanding its synthetic utility. nih.govfiveable.me For instance, the hydrolysis of nitriles is a common method for preparing carboxylic acids. ebsco.com

Role of Substituted Nitroaromatics as Precursors and Synthons

Substituted nitroaromatic compounds, such as 4-Methoxy-2-nitrobenzonitrile, are fundamental building blocks in organic synthesis. nih.gov The nitro group is a powerful electron-withdrawing group that can direct the course of chemical reactions and can be readily converted into other functional groups, most notably an amino group through reduction. nih.govresearchgate.net This transformation is a key step in the synthesis of many pharmaceuticals and other biologically active molecules. nih.gov

The presence of a nitro group on an aromatic ring facilitates nucleophilic aromatic substitution reactions. mdpi.com Furthermore, the varied reactivity of substituted nitroaromatics allows them to be used in the creation of a diverse range of compounds, including indoles and phenothiazines. nih.gov The specific positioning of substituents on the aromatic ring can influence the molecule's reactivity and the stereochemical outcome of reactions. researchgate.net

Overview of Benzonitrile (B105546) Derivatives in Pharmaceutical and Material Sciences

Benzonitrile derivatives, which are aromatic compounds containing a cyano group, are a significant class of molecules with wide-ranging applications in both pharmaceutical and material sciences. ontosight.aiontosight.ai In medicinal chemistry, the benzonitrile moiety is a common feature in the structure of various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. ontosight.ai These derivatives can act as inhibitors for specific enzymes or interact with biological targets to produce therapeutic effects. ontosight.ai For example, certain benzonitrile compounds have been investigated as inhibitors of PD-1/PD-L1, a key target in cancer immunotherapy. acs.org

In the realm of material science, benzonitrile derivatives are explored for their potential in creating advanced materials. ontosight.ai Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgaip.org The incorporation of benzonitrile units into polymers can also enhance their thermal stability and mechanical properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6N2O3 | chembk.comsynquestlabs.comlookchem.com |

| Molecular Weight | 178.14 g/mol | lookchem.comsigmaaldrich.com |

| Melting Point | 137-140 °C | chembk.comlookchem.comsigmaaldrich.com |

| Boiling Point (Predicted) | 364.5 ± 27.0 °C | chembk.com |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | chembk.com |

| Flash Point | 174.3 °C | chembk.com |

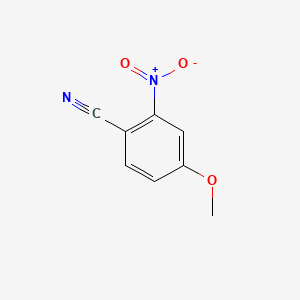

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYPUFCWSUBTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302281 | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38469-83-9 | |

| Record name | 38469-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Methoxy 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Methoxy-2-nitrobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org this compound possesses such features, making it an interesting substrate for SNAr studies. The reaction proceeds via a stepwise addition-elimination mechanism, distinct from SN1 and SN2 reactions which are typical for aliphatic compounds. wikipedia.orgyoutube.com

The generally accepted mechanism for SNAr reactions involves two main steps. nih.gov First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) ortho or para to the site of substitution, is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.orgnih.gov

In the case of this compound, the nitro group at the C-2 position provides significant stabilization for a Meisenheimer complex formed by nucleophilic attack at an adjacent carbon. The second step of the mechanism is the departure of the leaving group from the intermediate, which re-establishes the aromaticity of the ring to yield the final substitution product. youtube.com The formation of the Meisenheimer complex is often the rate-determining step. researchgate.netresearchgate.net Computational studies on similar nitro-substituted aromatic compounds have been used to analyze the energy profiles of these reactions, confirming the feasibility of this two-stage process and the structure of the transition states involved. nih.govwuxiapptec.com

| Step | Description | Key Feature |

| 1. Nucleophilic Addition | The nucleophile attacks the electron-poor carbon of the aromatic ring. | Formation of a resonance-stabilized Meisenheimer complex. nih.gov |

| 2. Elimination | The leaving group departs, restoring the ring's aromaticity. | This step is typically fast. |

The regioselectivity of SNAr reactions on this compound is dictated by the electronic effects of its substituents. The nitro (NO₂) and nitrile (CN) groups are powerful electron-withdrawing groups that deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to these groups.

Nitro Group (at C-2): Strongly activates the ring for nucleophilic attack, particularly at the ortho (C-1, C-3) and para (C-5) positions.

Nitrile Group (at C-1): Activates the ring, primarily at the ortho (C-2, C-6) and para (C-4) positions.

Methoxy (B1213986) Group (at C-4): This is an electron-donating group (+M effect), which generally deactivates the ring towards nucleophilic attack.

The combined effect of these substituents makes the aromatic ring of this compound highly electron-deficient. The most likely sites for nucleophilic attack would be the carbons bearing potential leaving groups that are also activated by the nitro group. For instance, in related compounds, a halogen or other good leaving group at the C-1 position would be readily displaced due to activation from the ortho-nitro group. Vicarious Nucleophilic Substitution (VNS) reactions, a specific type of SNAr, could also occur, involving the replacement of a hydrogen atom, typically at a position ortho or para to a nitro group. imperial.ac.uk

The kinetics and thermodynamics of SNAr reactions are profoundly influenced by the nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. nih.govresearchgate.net

In this compound, the ortho-nitro group plays the most significant role in accelerating SNAr reactions. It provides powerful resonance stabilization for the negative charge that develops in the ring during the formation of the Meisenheimer complex. The nitrile group also contributes to this stabilization. Conversely, the electron-donating methoxy group at the para position can have a rate-retarding effect by destabilizing the negatively charged intermediate. However, the powerful activating effect of the nitro group typically dominates. Studies on various substituted nitroaromatics show a clear correlation between the electron-withdrawing strength of substituents and the rate of nucleophilic substitution. researchgate.netnih.gov

| Substituent | Position | Electronic Effect | Impact on SNAr Rate |

| **Nitro (NO₂) ** | 2 (ortho) | Strong Electron-Withdrawing (-I, -M) | Strongly Activating |

| Nitrile (CN) | 1 | Electron-Withdrawing (-I, -M) | Activating |

| Methoxy (OCH₃) | 4 (para) | Electron-Donating (+M), Electron-Withdrawing (-I) | Deactivating (net effect) |

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group is one of the most fundamental transformations in aromatic chemistry, providing a gateway to valuable amino compounds. wikipedia.orgmasterorganicchemistry.com This conversion is particularly important for molecules like this compound, as the resulting amine is a versatile synthetic intermediate.

Catalytic hydrogenation is a widely used and efficient method for reducing aromatic nitro groups to primary amines. masterorganicchemistry.com This process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For the conversion of this compound to 2-amino-4-methoxybenzonitrile (B1274900), several catalysts are effective. The reaction is typically carried out under mild to moderate pressure and temperature. The primary challenge is to ensure the selective reduction of the nitro group without affecting the nitrile functionality, which can also be hydrogenated under more vigorous conditions. researchgate.net

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727)/Ethanol solvent, Room Temperature | 2-amino-4-methoxybenzonitrile |

| Raney Nickel (Raney Ni) | H₂ gas | Ethanol solvent, slightly elevated temperature/pressure | 2-amino-4-methoxybenzonitrile masterorganicchemistry.com |

| **Platinum(IV) oxide (PtO₂) ** | H₂ gas | Acetic acid or Ethanol solvent | 2-amino-4-methoxybenzonitrile wikipedia.org |

Chemoselectivity is crucial when reducing a polyfunctional molecule like this compound to avoid unwanted side reactions with the nitrile or methoxy groups. niscpr.res.in Several methods beyond catalytic hydrogenation are known to selectively reduce the nitro group. scispace.com These often involve the use of metals in acidic media or other specific reducing agents. masterorganicchemistry.com These methods are advantageous as they are often performed under non-pressurized conditions and can tolerate a wider range of functional groups. niscpr.res.inscispace.com

For instance, the reduction using metals like iron, tin, or zinc in the presence of an acid is a classic and reliable method. masterorganicchemistry.com Another approach is transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst. niscpr.res.in These strategies offer high yields and selectivity for the desired 2-amino-4-methoxybenzonitrile. niscpr.res.inscispace.com

| Reagent System | Key Advantage | Potential Limitation |

| Tin(II) chloride (SnCl₂) in HCl | High selectivity for nitro group reduction. wikipedia.org | Generates tin-based waste products. |

| Iron (Fe) powder in HCl/Acetic Acid | Inexpensive and effective. masterorganicchemistry.com | Requires acidic conditions and filtration of iron salts. |

| Zinc (Zn) powder and Ammonium Chloride | Milder, near-neutral conditions. wikipedia.orgscispace.com | Can be less reactive than acidic systems. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for selective reduction in aqueous media. wikipedia.org | Can sometimes lead to over-reduction or side products. |

Formation and Reactivity of Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of the nitro group in aromatic compounds like this compound is a stepwise process that proceeds through highly reactive intermediates. While the final product is typically the corresponding aniline (B41778), the pathway involves the transient formation of nitroso and hydroxylamine species. researchgate.net Due to their high reactivity, these intermediates are often generated in situ for subsequent reactions. researchgate.net

The reduction of a nitro group (–NO₂) first yields a nitroso group (–NO). These C-nitroso compounds are known to be reactive molecules and can participate in various transformations, including dimerization. researchgate.net Further reduction of the nitroso intermediate leads to the formation of a hydroxylamine derivative (–NHOH). Hydroxylamine is also an unstable intermediate in the electrocatalytic reduction of nitrate (B79036)/nitrite and can be challenging to isolate because it is easily reduced further. nih.gov

In the context of synthetic chemistry, the generation of nitrosoarenes from nitroarenes can be harnessed for specific bond-forming reactions. For instance, iron-catalyzed reduction of nitroarenes can produce nitrosoarene intermediates that undergo intramolecular nitroso ene reactions to form N-heterocycles. chemrxiv.org This highlights the synthetic potential of controlling the reduction process to trap the highly reactive nitroso intermediate before it is fully reduced to the amine. The stability and subsequent reaction pathways of these intermediates are crucial for directing the synthesis towards desired products.

Transformations Involving the Nitrile Functionality

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid or the amide. The amide is an intermediate in the hydrolysis pathway to the carboxylic acid, and reaction conditions can be controlled to favor one product over the other.

Partial hydrolysis yields the amide derivative, 4-methoxy-2-nitrobenzamide. This transformation can be achieved using various methods, including catalysis by nitrile hydratase enzymes or chemical reagents under controlled conditions. thieme-connect.de For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been developed for the chemoselective hydration of nitriles to amides. researchgate.net Complete hydrolysis, typically under stronger acidic or basic conditions with prolonged reaction times, leads to the formation of 4-methoxy-2-nitrobenzoic acid. google.com The hydrolysis of nitriles to carboxylic acids is a well-established method, often facilitated by strong acids like hydrochloric or sulfuric acid. google.com

Table 1: Conditions for Nitrile Hydrolysis

| Transformation | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Partial Hydrolysis | Nitrile Hydratase | Neutral pH thieme-connect.de | 4-Methoxy-2-nitrobenzamide |

| Partial Hydrolysis | Tetrabutylammonium Hydroxide (TBAH) | Aqueous media researchgate.net | 4-Methoxy-2-nitrobenzamide |

| Complete Hydrolysis | Aqueous HCl or H₂SO₄ | Reflux google.com | 4-Methoxy-2-nitrobenzoic acid |

The nitrile functionality can be reduced to a primary amine, specifically a benzylic amine (–CH₂NH₂). This transformation requires the use of strong reducing agents capable of converting the carbon-nitrogen triple bond into a single bond with the addition of hydrogen atoms. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). This reduction significantly alters the electronic and structural properties of the molecule, introducing a flexible and nucleophilic aminomethyl group, which opens up further avenues for derivatization.

Modifications and Derivatizations of the Methoxy Group

The methoxy group (–OCH₃) on the aromatic ring is an important site for chemical modification, allowing for the synthesis of a wide range of analogues. It is an activating, ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com

The methoxy group can be cleaved to reveal a hydroxyl group (–OH), converting the molecule into 4-hydroxy-2-nitrobenzonitrile. This demethylation is a common transformation for aryl methyl ethers. organic-chemistry.org Various reagents can accomplish this, including strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). organic-chemistry.org The resulting phenol (B47542) is a versatile intermediate. For example, the hydroxyl group can be re-alkylated with different alkyl halides to introduce new ether functionalities, a key strategy in the synthesis of diverse analogues. The p-methoxybenzyl (PMB) ether, a related functionality, is often cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (CAN). nih.govkiesslinglab.com While simple benzyl (B1604629) ethers are less reactive, these conditions can sometimes affect them as well. nih.gov A mild and efficient protocol for the cleavage of o- and p-nitrobenzyl ethers using 20% aqueous NaOH in methanol at 75 °C has also been reported. nih.gov

Table 2: Selected Reagents for Aryl Ether Cleavage

| Reagent | Substrate | Conditions | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Aromatic Ethers | Varies | organic-chemistry.org |

| 2-(diethylamino)ethanethiol | Aromatic Methyl Ethers | Good to excellent yields | organic-chemistry.org |

| Dichlorodicyanoquinone (DDQ) | p-Methoxybenzyl Ethers | Wet dichloromethane | nih.gov |

| Aqueous NaOH in Methanol | o- and p-Nitrobenzyl Ethers | 75 °C | nih.gov |

The position of the methoxy group is crucial for creating a diverse library of chemical analogues. Starting from a precursor like 3-hydroxy-4-methoxybenzaldehyde, the hydroxyl group can be reacted with various alkylating agents to introduce different alkoxy groups. researchgate.net For instance, reaction with N-(3-chloropropyl) morpholine (B109124) introduces a morpholinopropoxy side chain, leading to the synthesis of compounds like 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. researchgate.net This strategy of starting with a hydroxyl-substituted precursor allows for the systematic variation of the ether group, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of Gefitinib, an anticancer drug, utilizes a related precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile, demonstrating the importance of modifying the substituents on the phenyl ring for developing complex molecules.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2 Nitrobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Methoxy-2-nitrobenzonitrile in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound displays characteristic signals for its aromatic and methoxy (B1213986) protons. The electron-donating methoxy group and the electron-withdrawing nitro and cyano groups create a distinct pattern of chemical shifts for the three protons on the aromatic ring. The methoxy group protons appear as a sharp singlet, typically downfield due to the aromatic ring's influence. The aromatic region reveals an AXM spin system corresponding to the three non-equivalent protons.

The ¹³C NMR spectrum is equally informative, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The carbon bearing the cyano group (C1) and the carbon bearing the nitro group (C2) are shifted significantly, as is the carbon attached to the methoxy group (C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets. Coupling constants (J) in Hz.

| ¹H NMR | ¹³C NMR | |||

| Position | δ (ppm) | Multiplicity, J (Hz) | Position | δ (ppm) |

| H3 | ~7.7-7.8 | d, J ≈ 2.5 | C1 (CN) | ~105-108 |

| H5 | ~7.3-7.4 | dd, J ≈ 9.0, 2.5 | C2 (C-NO₂) | ~150-152 |

| H6 | ~7.8-7.9 | d, J ≈ 9.0 | C3 | ~115-117 |

| OCH₃ | ~3.9-4.0 | s | C4 (C-O) | ~164-166 |

| C5 | ~119-121 | |||

| C6 | ~129-131 | |||

| CN | ~116-117 | |||

| OCH₃ | ~56-57 |

To confirm the assignments from 1D NMR and establish the connectivity of the molecular framework, several 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for H5 and H6 would be expected, confirming their ortho relationship. H3, being isolated, would not show any COSY correlations to other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H3 and C3, H5 and C5, H6 and C6, as well as between the methoxy protons and the methoxy carbon, providing definitive assignments for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the entire structure. Key expected correlations include:

The methoxy protons showing a correlation to C4 (three bonds, ³JCH).

Proton H3 showing correlations to C1, C2, and C5 (two and three bonds).

Proton H5 showing correlations to C1 and C3 (three and two bonds).

Proton H6 showing a correlation to C4 (two bonds).

Together, these 2D techniques provide an interlocking web of correlations that allows for the complete and confident structural assignment of this compound. sc.edu

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule. thermofisher.com These two methods are often complementary, as some vibrational modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com The spectra serve as a unique molecular "fingerprint" for this compound.

Key expected vibrational modes include:

Nitrile (C≡N) stretching: A sharp, strong band in the FT-IR spectrum and a moderately intense band in the Raman spectrum.

Nitro (NO₂) stretching: Two distinct bands corresponding to the asymmetric and symmetric stretches of the N-O bonds. These are typically very strong in the FT-IR spectrum.

Methoxy (C-O) stretching: Bands associated with the aryl-O and O-CH₃ stretching vibrations.

Aromatic Ring vibrations: Multiple bands corresponding to C-H stretching, C=C stretching within the ring, and various in-plane and out-of-plane bending modes.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies in wavenumbers (cm⁻¹). Intensity: vs = very strong, s = strong, m = medium, w = weak.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR (m), Raman (s) |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | FT-IR (m), Raman (m) |

| Nitrile C≡N Stretch | 2240 - 2220 | FT-IR (s), Raman (m) |

| Aromatic C=C Stretch | 1610 - 1580 | FT-IR (m), Raman (s) |

| Nitro NO₂ Asymmetric Stretch | 1550 - 1510 | FT-IR (vs) |

| Nitro NO₂ Symmetric Stretch | 1360 - 1330 | FT-IR (vs) |

| Aryl C-O Stretch | 1280 - 1240 | FT-IR (s) |

| Alkyl C-O Stretch | 1050 - 1010 | FT-IR (s) |

| C-N Stretch (Ar-NO₂) | 870 - 840 | FT-IR (m) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. chromatographyonline.com For this compound, with a molecular formula of C₈H₆N₂O₃, the calculated monoisotopic mass is 178.03784 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the compound's fragmentation pathways, offering additional structural proof. nih.gov Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion ([M]⁺•) would be expected to undergo characteristic fragmentation.

A plausible fragmentation pathway would include:

Loss of a nitro group (•NO₂) to yield a fragment ion at m/z 132.

Subsequent loss of a methyl radical (•CH₃) from the methoxy group to produce an ion at m/z 117.

Alternatively, the ion at m/z 132 could lose carbon monoxide (CO) to form a fragment at m/z 104.

Another pathway from the molecular ion could involve the loss of the methoxy radical (•OCH₃), resulting in a fragment at m/z 147.

Table 3: Predicted HRMS Fragments for this compound

| Formula | m/z (Calculated) | Proposed Loss from Precursor |

| [C₈H₆N₂O₃]⁺• | 178.0378 | Molecular Ion |

| [C₈H₆NO]⁺ | 132.0449 | •NO₂ |

| [C₇H₃NO]⁺• | 117.0214 | •NO₂, •CH₃ |

| [C₇H₄N]⁺ | 102.0344 | •NO₂, CO |

| [C₇H₃N₂O₂]⁺ | 147.0194 | •OCH₃ |

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

The benzene (B151609) ring is expected to be largely planar. The nitro and methoxy groups, due to steric and electronic interactions, will likely exhibit slight torsion relative to the plane of the ring. The C-NO₂ bond may cause the nitro group to be twisted to minimize steric hindrance with the adjacent nitrile group.

The crystal packing is governed by a network of non-covalent interactions that stabilize the lattice. nih.gov

Intramolecular Interactions: An intramolecular interaction may exist between one of the oxygen atoms of the ortho-nitro group and the carbon atom of the adjacent nitrile group. The conformation of the methoxy group (the C-O-C-C dihedral angle) will be a key structural feature.

Intermolecular Interactions: The crystal lattice of this compound is expected to be stabilized by a variety of weak intermolecular forces. Given the functional groups present, several types of interactions are likely:

C-H···O Hydrogen Bonds: The aromatic C-H donors can form weak hydrogen bonds with the oxygen atoms of the nitro and methoxy groups of neighboring molecules.

C-H···N Hydrogen Bonds: The aromatic C-H donors could also interact with the nitrogen atom of the nitrile group.

π-π Stacking: The electron-poor aromatic rings, influenced by the strong withdrawing effects of the nitro and nitrile groups, may engage in offset π-π stacking interactions to stabilize the crystal packing. Interactions involving the oxygen atoms of the nitro group are also known to play a significant role in the stabilization of crystal structures. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful method utilized in crystallography to explore and quantify intermolecular interactions within a crystal lattice. This analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the hypothetical crystal built from spherical atoms). By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

For this compound, Hirshfeld surface analysis reveals the nature and significance of various intermolecular contacts that contribute to the stability of its crystal structure. The analysis is often visualized through 2D fingerprint plots, which summarize the distribution of intermolecular contact distances.

The quantitative contributions of the most significant intermolecular contacts for this compound have been determined through the analysis of its two-dimensional fingerprint plots. These contributions are summarized in the table below.

| Intermolecular Contact Type | Contribution (%) |

|---|---|

| H···H | 38.9 |

| O···H/H···O | 23.5 |

| C···H/H···C | 12.2 |

| N···H/H···N | 7.7 |

| C···C | 6.6 |

| O···C/C···O | 4.5 |

| N···C/C···N | 3.3 |

| O···N/N···O | 2.2 |

| N···N | 1.1 |

The data reveals that the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C interactions. The high percentage of H···H contacts is typical for organic molecules and represents van der Waals forces. The substantial contribution of O···H/H···O and N···H/H···N contacts highlights the importance of hydrogen bonding in the crystal structure, which is consistent with the presence of the nitro and methoxy groups, as well as the nitrile functionality. The C···C contacts suggest the presence of π-π stacking interactions, which further contribute to the stability of the crystal lattice.

Computational Chemistry Applications and Mechanistic Studies of 4 Methoxy 2 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT calculations are highly effective in predicting the distribution of electron density within a molecule, which is crucial for identifying potential sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis, for instance, can be performed on related structures like 4-methoxybenzonitrile (B7767037) to quantify charge populations and understand intramolecular charge transfer. researchgate.net In such analyses, different functional groups can be identified as electron donors or acceptors based on the sum of their atomic natural charges. researchgate.net

For nitro-substituted aromatics, computational models can identify the most probable reaction centers. For example, in the related compound 4-nitrobenzonitrile (B1214597), analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows significant lobes on the C1 (the carbon of the nitrile group) and C4 (the carbon bonded to the nitro group), indicating these are the primary sites for nucleophilic attack. wuxiapptec.com This predictive capability is essential for designing synthetic routes and explaining observed reaction outcomes.

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Computational methods can be used to perform a thorough conformational analysis of 4-Methoxy-2-nitrobenzonitrile. This process typically involves calculating the potential energy surface (PES) by systematically rotating key dihedral angles, such as those involving the methoxy (B1213986) and nitro groups relative to the benzene (B151609) ring. ufms.br

By identifying the minima on the potential energy surface, the most stable conformations of the molecule can be determined. The energy differences between these conformers allow for the calculation of their relative populations at thermal equilibrium using the Boltzmann distribution equation. ufms.br This analysis reveals the preferred spatial arrangement of the functional groups, which can influence steric hindrance and the molecule's ability to interact with other reagents or biological targets.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain chemical reactivity and electronic transitions. pku.edu.cn The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For the related compound 4-methoxybenzonitrile, DFT calculations have determined the HOMO-LUMO gap to be 4.37 eV in a vacuum. researchgate.netresearchgate.netresearchgate.net This value helps in understanding the energy required for electronic excitation. Time-Dependent DFT (TD-DFT) calculations further show that the absorption bands in its UV-visible spectrum correspond to π→π* transitions, which are directly related to the promotion of an electron from the HOMO to the LUMO or other unoccupied orbitals. researchgate.netsemanticscholar.org

| Parameter | Energy (eV) | Computational Condition |

|---|---|---|

| HOMO-LUMO Gap | 4.37 | in vacuum |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, these studies can identify intermediates, transition states, and determine activation energy barriers. pku.edu.cn

A pertinent example is the study of the nucleophilic aromatic substitution (SNAr) reaction of 4-nitrobenzonitrile with methoxide. wuxiapptec.com Quantum mechanics calculations revealed a multi-step mechanism involving the consecutive addition of methoxide. The calculations showed that the initial nucleophilic attack has a very low energy barrier. wuxiapptec.com Furthermore, the theoretical models were able to identify a key imidate intermediate and calculate the high energy barrier for its subsequent conversion, providing a detailed mechanistic picture that accounts for experimental observations. wuxiapptec.com Such studies allow chemists to understand why certain reaction pathways are favored over others and to optimize reaction conditions.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

While quantum mechanics methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can be used to explore its conformational landscape by simulating its atomic motions based on a force field. mdpi.com

These simulations can reveal how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. By analyzing the trajectory of the simulation, one can understand the flexibility of the molecule, the stability of different conformers, and the nature of intermolecular interactions, such as hydrogen bonding or π–π stacking. mdpi.com This information is particularly valuable for predicting how the molecule might bind to a receptor or self-assemble in solution.

In Silico Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for calculating electronic absorption spectra. researchgate.netsemanticscholar.org It can predict the absorption wavelengths (λmax) and oscillator strengths, helping to assign the electronic transitions (e.g., π→π*) responsible for the observed peaks. researchgate.netresearchgate.net

Vibrational Spectra (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule. These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to help assign specific bands to the corresponding vibrational modes of the molecule, such as the C≡N stretch or the NO₂ asymmetric stretch. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net By comparing the computationally predicted spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and assign specific signals to each nucleus in the molecule.

Applications in Medicinal Chemistry: Design, Synthesis, and Biological Evaluation of 4 Methoxy 2 Nitrobenzonitrile Derivatives

4-Methoxy-2-nitrobenzonitrile as a Precursor for Pharmacologically Active Compounds

This compound is a valuable chemical intermediate, serving as a foundational building block for the synthesis of more complex, pharmacologically active molecules, particularly heterocyclic compounds. Its chemical architecture, featuring a benzene (B151609) ring substituted with methoxy (B1213986), nitro, and nitrile groups, provides multiple reactive sites for constructing new molecular frameworks. The nitro group is a potent electron-withdrawing group that can be readily reduced to an amino group, a critical transformation in the synthesis of many pharmaceuticals. This conversion of a nitroaromatic compound into an amino derivative is a key step that enables subsequent reactions, such as cyclization, to form heterocyclic systems.

A prominent example of its application is in the multi-step synthesis of the anticancer drug Gefitinib. In this process, a derivative of this compound undergoes reduction of its nitro group to form an amine. This resulting amino-benzonitrile derivative is then reacted with another component to undergo cyclization, which forms the essential quinazoline (B50416) core structure of the final drug molecule. The versatility of the nitrile and nitro groups makes this compound a strategic precursor for creating a diverse range of nitrogen-containing molecules with significant biological value.

Development of Quinazoline-Based Kinase Inhibitors from Benzonitrile (B105546) Intermediates

The quinazoline scaffold is a core feature in a significant class of protein kinase inhibitors used in cancer therapy. researchgate.net Benzonitrile derivatives, including this compound, are crucial starting materials for constructing these quinazoline-based drugs. The general synthetic strategy involves the reduction of the nitro group on the benzonitrile ring to an amine, creating a 2-aminobenzonitrile intermediate. This intermediate is then cyclized to build the fused heterocyclic quinazoline ring system. mdpi.com This approach has been successfully employed to develop a wide range of inhibitors targeting various protein kinases involved in cancer cell proliferation and survival. researchgate.netnih.gov

Many potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are based on a 4-anilinoquinazoline structure. nih.govosti.gov The synthesis of these inhibitors often begins with a substituted 2-aminobenzonitrile, which can be derived from a precursor like this compound. For instance, the synthesis of novel 4-stilbenylamino quinazoline derivatives starts with a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which is prepared from a related benzonitrile through a nitration step followed by reduction. mdpi.com

The 2-aminobenzonitrile intermediate is then elaborated to form the quinazoline core. This core serves as a scaffold to which other crucial fragments, such as the anilino group at the 4-position, are attached. mdpi.com This modular synthesis allows for the creation of a library of compounds with different substitutions on both the quinazoline ring and the anilino moiety, enabling the optimization of inhibitory activity against EGFR and HER2. nih.govosti.govmdpi.com Dual inhibitors that target both EGFR and HER2, such as Lapatinib, have been developed and approved for the treatment of certain cancers, demonstrating the clinical significance of this chemical class. nih.govmdpi.com

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of kinase inhibitors. For quinazoline-based EGFR inhibitors, several key structural features have been identified. The 4-anilinoquinazoline moiety is considered a privileged scaffold for its ability to bind effectively within the ATP-binding site of the kinase domain. mdpi.com

Key SAR findings for these inhibitors include:

Quinazoline Core Substitutions: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring generally enhance binding activity and inhibitory potency. mdpi.comnih.gov Fusing dioxygenated rings at these positions has also been shown to improve antiproliferative activity. nih.gov

N1 and N3 of the Quinazoline Ring: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for binding. They form hydrogen bonds with key methionine residues (e.g., Met793) in the hinge region of the EGFR active site, anchoring the inhibitor in place. mdpi.com

The 4-Anilino Moiety: The substituent at the 4-position projects into a hydrophobic pocket of the kinase. mdpi.com Modifications to the aniline (B41778) ring can significantly impact potency and selectivity. For example, incorporating small, electron-withdrawing groups like halogens (fluoro, bromo) or a trifluoromethyl group on this part of the molecule can improve activity. mdpi.com

Irreversible Inhibition: Introducing a reactive group, such as a Michael acceptor, at the 6-position of the quinazoline can lead to the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, resulting in irreversible inhibition. mdpi.com

These SAR insights guide the rational design of new and more effective kinase inhibitors. nih.gov

Investigation of Anticancer Activities of Functionalized Benzonitrile Analogues

Derivatives synthesized from benzonitrile precursors have been extensively evaluated for their anticancer properties. Functionalization of the core scaffold allows for the modulation of biological activity, leading to the discovery of potent antiproliferative agents. mdpi.com

The anticancer potential of functionalized benzonitrile analogues is typically first assessed using in vitro assays against a panel of human cancer cell lines. nih.gov These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). For example, a series of novel 4-stilbenylamino quinazoline derivatives, synthesized from a 2-aminobenzonitrile intermediate, were tested against eight different human cancer cell lines. mdpi.com The results demonstrated that certain substitutions, particularly those with trifluoromethyl, fluoro, and bromo groups on the stilbene moiety, led to improved cytotoxic activity. mdpi.com Similarly, other studies on quinazolin-4(3H)-one derivatives identified compounds with potent, sub-micromolar antiproliferative activity against lung and breast cancer cell lines. nih.gov

The table below summarizes the antiproliferative activities of selected quinazoline derivatives against various cancer cell lines, as reported in the literature.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 6d (a quinazolin-4(3H)-one derivative) | NCI-H460 | NSC Lung Cancer | 0.789 (GI50) | nih.gov |

| 6j (4-stilbenylamino quinazoline derivative) | A431 | Epidermoid Carcinoma | 0.16 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | A549 | Lung Carcinoma | 0.28 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | Hela | Cervical Cancer | 0.59 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | SMMC-7721 | Hepatocellular Carcinoma | 0.43 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | BGC823 | Gastric Carcinoma | 0.22 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | SK-OV-3 | Ovarian Cancer | 0.31 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | HL-60 | Promyelocytic Leukemia | 0.12 | mdpi.com |

| 6j (4-stilbenylamino quinazoline derivative) | HepG2 | Hepatocellular Carcinoma | 0.37 | mdpi.com |

Understanding the mechanism of action is crucial for drug development. For anticancer compounds derived from this compound, the primary mechanism often involves the inhibition of key signaling proteins, such as receptor tyrosine kinases. frontiersin.org By blocking the kinase activity of receptors like EGFR, these compounds prevent the autophosphorylation and activation of downstream signaling pathways (e.g., MAPK/ERK, AKT) that are critical for cell proliferation, survival, and migration. chemrxiv.org

Beyond kinase inhibition, these functionalized analogues can induce cell death through other mechanisms. Studies have shown that potent quinazolinone derivatives can cause cell cycle arrest, typically at the G1/S phase, which prevents cancer cells from progressing through the division cycle. nih.gov Furthermore, these compounds have been demonstrated to induce apoptosis, or programmed cell death. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the safe and effective elimination of tumor cells. researchgate.net In some cases, the cytotoxic mechanism may involve the formation of bulky DNA adducts, particularly with nitroaromatic compounds that can be metabolically activated. nih.gov

Exploration of Antimicrobial and Other Biological Activities

The this compound scaffold, while a critical building block, is often chemically modified to explore a range of biological activities. Research into its derivatives has revealed potential applications in antimicrobial and other therapeutic areas. The electronic properties conferred by the methoxy, nitro, and nitrile groups make this moiety a versatile starting point for developing compounds with diverse pharmacological profiles.

Hydrazide-hydrazone derivatives, which can be synthesized from precursors containing nitro and methoxy groups, have demonstrated notable antimicrobial effects. Studies on related structures, such as N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, have shown activity against both Gram-negative and Gram-positive bacteria. For instance, this compound exhibited a Minimum Inhibitory Concentration (MIC) of 31.3 ppm against Escherichia coli and 500 ppm against Bacillus subtilis. researchgate.net Another derivative, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, was active against Bacillus subtilis with an MIC of 31.3 ppm. researchgate.net These findings highlight the potential of incorporating the core electronic features of this compound into larger molecules to achieve antimicrobial efficacy.

Similarly, pyrazoline derivatives containing methoxy substituents have been evaluated for their antimicrobial properties. The position of the methoxy group has been shown to influence the spectrum of activity against various bacterial strains, including P. aeruginosa, S. aureus, E. faecalis, and B. subtilis. turkjps.org While these are not direct derivatives, the research underscores the importance of the methoxy group in tuning biological activity.

Beyond antimicrobial applications, derivatives have been investigated for other biological activities. For example, 2-Methoxy-4-nitrobenzonitrile, an isomer of the primary compound, has been identified as an inhibitor of inflammatory cytokine and chemokine production. biosynth.com Furthermore, benzimidazole derivatives featuring methoxy and hydroxy substitutions have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, with some compounds showing selective activity in the low micromolar range against the MCF-7 breast cancer cell line. nih.gov

The following table summarizes the antimicrobial activity of compounds structurally related to this compound, demonstrating the potential of this chemical class.

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 ppm |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 ppm |

This data is based on research on related structural motifs to indicate the potential biological activity of derivatives. researchgate.net

Design and Synthesis of Novel Drug Candidates Bearing the this compound Moiety

This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly quinazoline-based drug candidates. Its functional groups—nitro, nitrile, and methoxy—allow for sequential and regioselective modifications, making it an ideal starting point for building sophisticated molecular architectures. A primary application is in the synthesis of tyrosine kinase inhibitors used in cancer therapy.

A key synthetic transformation involves the modification of the this compound core, followed by the reduction of the nitro group to an amine. This amino derivative serves as a crucial precursor for constructing the quinazoline ring system. For instance, in the synthesis of novel quinazoline derivatives with potential antitumor activity, a derivative, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is utilized as a key intermediate. mdpi.com This intermediate is then reduced to form 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which undergoes cyclization reactions to yield the final 4-anilinoquinazoline structures. mdpi.comresearchgate.netacs.org

The synthesis of these drug candidates is a multi-step process, as outlined in the table below, demonstrating the conversion of a substituted this compound derivative into a complex quinazoline.

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | 70% HNO₃ / 70% H₂SO₄ | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 84% |

| 2 | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Sodium dithionite (Na₂S₂O₄), H₂O/CH₃OH, HCl, 50–70 °C | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 84% |

| 3 | 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 1. DMF-DMA, toluene, 105 °C 2. Substituted aniline, HOAc, 130 °C | 4-substituted anilino quinazoline derivatives (e.g., Gefitinib analogues) | 66% (overall from nitro-benzonitrile) researchgate.netacs.org |

This synthetic pathway illustrates how the this compound scaffold is elaborated to produce advanced drug candidates. mdpi.com

This strategic approach, which leverages the inherent reactivity of the this compound core, enables the efficient construction of libraries of complex molecules for screening as potential therapeutic agents. The process of converting 2-nitrobenzonitriles into quinazolin-4(3H)-ones and subsequently into 4-anilinoquinazolines is a well-established and efficient method for producing potent drug molecules like Gefitinib and Erlotinib. researchgate.net

Potential Applications in Materials Science and Advanced Functional Materials

Utilization of 4-Methoxy-2-nitrobenzonitrile in Polymer Synthesis

The structure of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The nitro group can be chemically reduced to an amine group, transforming the molecule into a diamine or a monoamine precursor. This resulting aromatic amine, 2-amino-4-methoxybenzonitrile (B1274900), can then be utilized in polycondensation reactions with dianhydrides or dicarboxylic acids to form polyimides or polyamides, respectively. vt.edu

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. lew.ro The incorporation of the methoxy (B1213986) and nitrile functionalities from the original molecule could potentially modify the properties of the resulting polyimide, for instance, by enhancing solubility or influencing its dielectric properties. The general two-step synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. mdpi.comnih.gov

Table 1: Potential Polymer Architectures from this compound Derivatives

| Polymer Class | Monomer Precursor (from this compound) | Co-monomer | Potential Polymer Properties |

| Polyimides | 2-amino-4-methoxybenzonitrile | Aromatic Dianhydrides (e.g., PMDA, BTDA) | High thermal stability, good mechanical properties, potentially modified solubility and dielectric constant. lew.roresearchgate.net |

| Polyamides | 2-amino-4-methoxybenzonitrile | Aromatic Dicarboxylic Acids (e.g., Terephthalic acid) | Good thermal and mechanical properties, potential for specific intermolecular interactions. |

This table presents hypothetical polymer synthesis routes based on the chemical structure of this compound and established polymer chemistry principles. PMDA: Pyromellitic dianhydride; BTDA: Benzophenonetetracarboxylic dianhydride.

Development of Functional Materials from Benzonitrile (B105546) Scaffolds

The benzonitrile scaffold is a key structural motif in a variety of functional organic materials. The nitrile group is a versatile functional group that can participate in various chemical reactions, allowing for the post-synthesis modification of materials. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each modification imparting different functionalities to the material.

Functional materials derived from benzonitrile scaffolds have found applications in areas such as gas separation membranes and as precursors for dyes and pigments. The specific substitutions on the benzonitrile ring in this compound could be leveraged to fine-tune the properties of such materials. For example, the presence of the polar nitro and methoxy groups could influence the sorption and transport properties of polymeric membranes derived from it.

Optoelectronic Properties of Related Aromatic Nitrile Systems

Aromatic nitriles with donor-acceptor substitution patterns are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT). mdpi.comrsc.orgacs.org In this compound, the methoxy group acts as an electron donor, while the nitro and nitrile groups are strong electron acceptors. This "push-pull" electronic structure is a key feature in the design of molecules for nonlinear optics (NLO) and other optoelectronic applications. researchgate.netresearchgate.netjhuapl.edu

Upon photoexcitation, molecules with strong ICT character can exhibit large changes in their dipole moment, which is a prerequisite for second-order NLO activity. Furthermore, the charge transfer characteristics can influence the fluorescence properties of the molecule, making such systems potentially useful as fluorescent probes or in organic light-emitting diodes (OLEDs). The specific photophysical properties would be highly dependent on the molecular environment and any further chemical modifications. The formation of charge-transfer complexes with other electron-rich or electron-poor molecules is another possibility that could lead to materials with unique electronic and optical properties. nih.govresearchgate.netnih.govejournal.byrsc.org

Table 2: Potential Optoelectronic Properties of Systems Related to this compound

| Property | Key Structural Feature | Potential Application |

| Nonlinear Optics (NLO) | Donor-Acceptor ("push-pull") substitution | Optical switching, frequency conversion. researchgate.netresearchgate.net |

| Intramolecular Charge Transfer (ICT) | Electron-donating and electron-withdrawing groups | Fluorescent sensors, organic electronics. mdpi.comrsc.orgnih.gov |

| Charge-Transfer Complex Formation | π-electron acceptor/donor nature | Organic conductors, photodetectors. nih.govnih.govrsc.org |

This table outlines potential optoelectronic properties based on the general principles of donor-acceptor substituted aromatic systems.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Methoxy-2-nitrobenzonitrile, and what parameters critically influence reaction yields?

Methodological Answer:

Synthesis typically involves nitration of a methoxy-substituted benzonitrile precursor. For example, introducing a nitro group at the ortho position of 4-methoxybenzonitrile under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Critical parameters include:

- Temperature control : Excessive heat may lead to over-nitration or decomposition .

- Electron-donating effects : The methoxy group directs nitration to the ortho/para positions, requiring precise stoichiometry to favor the desired isomer .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to isolate the product from byproducts like para-nitro isomers .

Advanced: How can researchers resolve contradictions in NMR or IR spectral data when characterizing this compound?

Methodological Answer:

Contradictions often arise from overlapping signals (e.g., methoxy protons vs. aromatic protons in NMR) or ambiguous nitrile stretching vibrations in IR. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign proton-carbon correlations .

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra (e.g., using ACD/Labs or Gaussian) .

- Cross-referencing analogs : Use spectral data from structurally similar compounds (e.g., 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile) to identify characteristic peaks .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols .

- Storage : Keep in airtight, light-resistant containers at room temperature in a dry environment. Avoid incompatible materials (e.g., strong oxidizers) .

- Decomposition monitoring : Conduct periodic TLC/HPLC analysis to detect hydrolysis products (e.g., carboxylic acids from nitrile degradation) .

Advanced: How do the electronic effects of methoxy and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Methoxy group : Activates the ring via electron donation (+M effect), directing electrophiles to meta positions. However, steric hindrance from the nitro group may limit reactivity .

- Nitro group : Strongly deactivating (-I, -M), making the ring less susceptible to electrophilic attack but stabilizing intermediates in NAS.

- Reactivity optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance reaction rates. Example: Substitution at the para-nitro position with amines under Pd catalysis .

Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound, and how should method validation be approached?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column (methanol/water mobile phase) to separate impurities like nitroso derivatives or hydrolysis products. Validate via:

- GC-MS : Detect volatile byproducts (e.g., methoxybenzaldehyde) with a DB-5 column and electron ionization .

- Batch consistency : Compare impurity profiles across synthesis batches using principal component analysis (PCA) .

Advanced: In medicinal chemistry, what strategies are employed to modify the this compound scaffold to enhance bioactivity while reducing cytotoxicity?

Methodological Answer:

- Bioisosteric replacement : Substitute the nitrile group with a tetrazole (-CN → -Tetrazole) to improve metabolic stability .

- Positional isomerism : Synthesize analogs like 5-methoxy-2-nitrobenzonitrile to compare SAR against kinase targets .

- Prodrug design : Mask the nitro group as a nitroreductase-sensitive moiety (e.g., nitroimidazole) for selective activation in hypoxic tumor microenvironments .

- Toxicity mitigation : Introduce hydrophilic substituents (e.g., -SO₃H) to enhance solubility and reduce off-target binding .

Basic: What spectroscopic and chromatographic methods are recommended for confirming the identity of this compound?

Methodological Answer:

- NMR : Confirm substitution pattern via ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) and ¹³C NMR (nitrile carbon at δ ~115 ppm) .

- IR : Identify nitrile stretching at ~2230 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹ .

- HPLC : Use a retention time comparison against a certified reference standard (if available) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and biological properties of this compound derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps for reactivity insights .

- Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) using AutoDock Vina to prioritize synthesis .

- ADMET prediction : Use QikProp or SwissADME to estimate logP, solubility, and cytochrome inhibition risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.